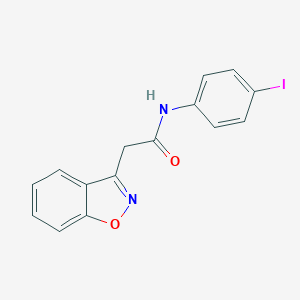
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide, also known as BI-4, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. BI-4 has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is not fully understood, but it has been shown to interact with several molecular targets in cells. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide leads to changes in gene expression that can result in cell death or other cellular responses. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has a range of biochemical and physiological effects that have been studied in vitro and in vivo. In cancer cells, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to induce cell death through apoptosis and autophagy. In neurodegenerative disease models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress.
実験室実験の利点と制限
One advantage of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide as a research tool is its specificity for HDAC inhibition and CK2 inhibition. This specificity allows researchers to study the effects of these molecular targets on cellular processes without the confounding effects of other compounds. One limitation of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is its relatively low potency compared to other HDAC inhibitors and CK2 inhibitors. This limitation can be overcome by using higher concentrations of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide or by using 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds.
将来の方向性
There are several future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide. One direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds, such as chemotherapy drugs or other HDAC inhibitors. Another direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in animal models of disease, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide and its effects on cellular processes.
合成法
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzisoxazole with 4-iodobenzyl bromide, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide.
科学的研究の応用
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been studied for its potential as a therapeutic agent in a range of diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In neurodegenerative disease research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models. In inflammation research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce inflammation and oxidative stress in vitro and in vivo.
特性
分子式 |
C15H11IN2O2 |
|---|---|
分子量 |
378.16 g/mol |
IUPAC名 |
2-(1,2-benzoxazol-3-yl)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C15H11IN2O2/c16-10-5-7-11(8-6-10)17-15(19)9-13-12-3-1-2-4-14(12)20-18-13/h1-8H,9H2,(H,17,19) |
InChIキー |
RXPHDXGRMJBDEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |
正規SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan](/img/structure/B229833.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229838.png)
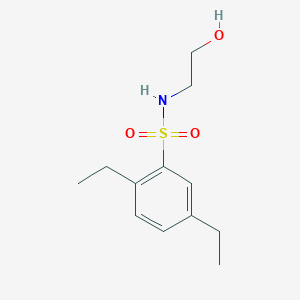
![5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)

![4-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229845.png)
![2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229847.png)
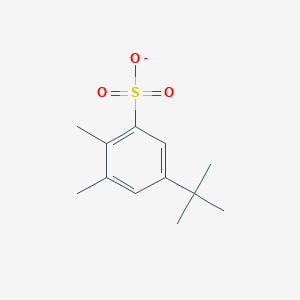
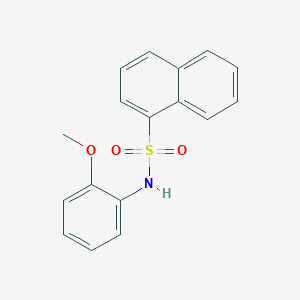
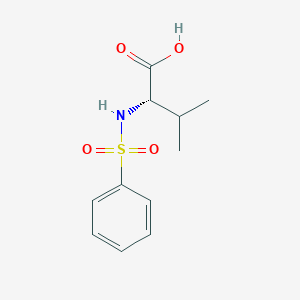
![N-[(4-methoxyphenyl)sulfonyl]tryptophan](/img/structure/B229855.png)
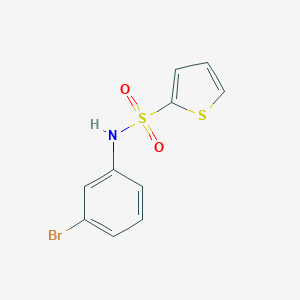
![Methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229864.png)